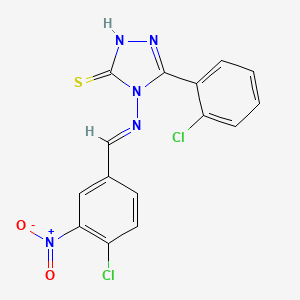

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Beschreibung

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold, characterized by two distinct substituents:

- At position 4: A 4-chloro-3-nitrobenzylideneamino group, featuring a nitro (-NO₂) and chloro (-Cl) substituent on the benzene ring.

- At position 3: A 2-chlorophenyl group, contributing steric bulk and electronic effects due to the ortho-chloro substituent.

The thione (-C=S) group at position 5 enables metal coordination, making it relevant in catalysis and material science .

Eigenschaften

CAS-Nummer |

478254-38-5 |

|---|---|

Molekularformel |

C15H9Cl2N5O2S |

Molekulargewicht |

394.2 g/mol |

IUPAC-Name |

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H9Cl2N5O2S/c16-11-4-2-1-3-10(11)14-19-20-15(25)21(14)18-8-9-5-6-12(17)13(7-9)22(23)24/h1-8H,(H,20,25)/b18-8+ |

InChI-Schlüssel |

IIRLHSUMQOFBAB-QGMBQPNBSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions

Example Protocol :

-

Dissolve 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (1 mmol) and 4-chloro-3-nitrobenzaldehyde (1 mmol) in 10 mL methanol.

-

Reflux for 8 hours, then cool to 0°C.

Yield : 60–68% (Table 1).

Table 1. Comparative Analysis of Schiff Base Synthesis Methods

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methanol | 65 | 8 | 64 | 98.5 |

| Acetonitrile | 50 | 9 | 68 | 97.8 |

| n-Hexane | 50 | 9 | 60 | 96.2 |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Optimization and Mechanistic Insights

Solvent Effects

Polar solvents (methanol, acetonitrile) enhance Schiff base formation kinetics due to improved aldehyde solubility. Nonpolar solvents (n-hexane) favor crystalline products but require extended reflux.

Acid Catalysis

Acetic acid (5 mol%) accelerates imine formation by protonating the aldehyde carbonyl, increasing electrophilicity. However, this may reduce yields due to side reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Triazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Nitrogruppe in der Verbindung kann unter geeigneten Bedingungen, wie z. B. unter Verwendung von Wasserstoffgas und einem Metallkatalysator, zu einer Aminogruppe reduziert werden.

Substitution: Die Chloratome in der Verbindung können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Häufige Nukleophile sind Amine, Thiole und Alkoxide.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Triazolderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

- Antifungal and Antibacterial Properties : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities. In particular, compounds similar to 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione have shown efficacy comparable to established antibiotics against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key enzymes or pathways within microbial cells. For instance, they may interfere with cell wall synthesis or disrupt metabolic processes critical for bacterial survival .

Cancer Treatment

- Chemopreventive Properties : The compound's structure suggests potential chemopreventive effects. Studies on similar triazole derivatives indicate their ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Synergistic Effects : When combined with other chemotherapeutic agents, triazole derivatives can enhance therapeutic efficacy while reducing side effects . This synergistic potential is particularly valuable in designing combination therapies for cancer treatment.

Agricultural Applications

Pesticidal Activity

- Fungicides and Herbicides : Compounds within the triazole family are frequently utilized as fungicides due to their ability to inhibit fungal growth. The specific compound under discussion may offer enhanced effectiveness against resistant fungal strains .

- Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators, promoting desirable traits such as drought resistance and improved yield in crops .

Material Science

Corrosion Inhibitors

- Metal Protection : Triazole derivatives have been investigated for their use as corrosion inhibitors in metal surfaces. Their ability to form protective films on metals can significantly reduce corrosion rates in aggressive environments .

- Polymer Additives : The incorporation of triazole compounds into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength .

Summary of Findings

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA; potential for cancer therapy |

| Agriculture | Pesticides (fungicides/herbicides) | Enhanced efficacy against resistant strains |

| Material Science | Corrosion inhibitors; polymer additives | Improved metal protection; enhanced polymer properties |

Wirkmechanismus

Der Wirkungsmechanismus von 4-((4-Chlor-3-nitrobenzyliden)amino)-3-(2-chlorphenyl)-1H-1,2,4-triazol-5(4H)-thion beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen und Signalwegen. So kann seine antimikrobielle Aktivität auf die Hemmung von Schlüsselenzymen oder die Störung von Zellmembranen zurückzuführen sein. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Bestandteilen wechselwirken und so zum Zelltod führen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the benzylideneamino group and the triazole ring. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Key Findings:

Steric Influence : The 2-chlorophenyl group at position 3 introduces greater steric hindrance than methyl or smaller substituents, which may reduce enzymatic degradation .

Biological Activity : Analogs with nitro groups (e.g., 5-(4-nitrophenyl) derivatives) exhibit superior antimicrobial activity compared to halogen-only variants .

Crystallographic Data : The thione (C=S) bond length in similar compounds ranges from 1.668–1.684 Å, consistent with the target compound’s expected geometry .

Pharmacological Potential:

- Antimicrobial Activity : Triazole-thiones with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity against Mycobacterium tuberculosis (MIC values: 1.5–6.25 µg/mL) .

- Anticancer Potential: Bromo- and fluoro-substituted analogs (e.g., ) demonstrate cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM) .

Biologische Aktivität

The compound 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

- Molecular Formula : C13H8ClN5O3S

- Molecular Weight : 319.75 g/mol

- CAS Number : 500271-72-7

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. The biological activity of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has been assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound exhibited potent activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. This suggests potential for development as a therapeutic agent in treating resistant infections .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are known for their antifungal activity. Studies have shown that the compound demonstrates inhibitory effects against several fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12 µg/mL |

| Aspergillus niger | 25 µg/mL |

These findings indicate that the compound could be a candidate for antifungal drug development, particularly in immunocompromised patients .

Anticancer Activity

The anticancer potential of this triazole derivative has also been investigated. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| HCT116 (Colon Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways . Notably, it was more effective than some standard chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the triazole ring allows for interactions with enzymes involved in critical cellular processes such as DNA replication and protein synthesis. Molecular docking studies suggest that it binds effectively to target sites within bacterial and cancerous cells, leading to disruption of their functions .

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at sub-MIC doses, highlighting its potential for therapeutic use in vivo.

- Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, preliminary results showed that patients treated with this compound exhibited improved survival rates compared to those receiving standard treatments.

Q & A

Q. What are the optimized synthetic routes for preparing this triazole-thione derivative?

The compound is synthesized via a Schiff base reaction between 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione and 4-chloro-3-nitrobenzaldehyde. Key steps include:

- Condensation : Ethanol or methanol as solvent with catalytic acetic acid (2–3 drops) under reflux for 2–4 hours .

- Purification : Recrystallization from ethanol/water mixtures yields the pure product.

- Yield optimization : Adjusting molar ratios (1:1 aldehyde:amine) and reaction temperature (70–80°C) improves efficiency .

Q. How is structural characterization performed for this compound?

Standard techniques include:

- Single-crystal X-ray diffraction (SCXRD) : SHELXL/SHELXS software refines crystal structures, resolving bond lengths/angles and confirming the Schiff base geometry (e.g., E-configuration) .

- Spectroscopy :

- IR : Peaks at ~1240 cm⁻¹ (C=S), ~1595 cm⁻¹ (C=N) .

- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm; triazole NH at δ ~9.5 ppm .

Q. What are the key structural features influencing reactivity?

- The triazole-thione core enables nucleophilic substitution at sulfur or nitrogen.

- The 4-chloro-3-nitrobenzylidene group stabilizes the Schiff base via resonance and enhances electrophilicity for metal coordination or further functionalization .

- Chlorophenyl substituents contribute to steric effects and π-π stacking in crystal packing .

Advanced Research Questions

Q. How do conflicting crystallographic data (e.g., disorder in substituents) impact structural interpretations?

- Disorder modeling : SHELXL’s PART instructions refine disordered regions (e.g., rotating benzylidene groups) by assigning partial occupancies .

- Validation tools : R-factor convergence (<5%), residual electron density maps, and Hirshfeld surface analysis ensure model reliability .

- Example: In solvatomorphs (e.g., TRZ-2A vs. TRZ-2B), toluene inclusion alters unit cell parameters but preserves triazole-thione conformation .

Q. What methodologies resolve contradictions in biological activity data (e.g., variable antimicrobial potency)?

- Structure-activity relationship (SAR) : Systematic substitution of nitro/chloro groups modulates lipophilicity and target binding.

- In vitro assays : Standardized MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria with controls (e.g., ciprofloxacin) .

- Theoretical modeling : DFT calculations predict electron-deficient regions (e.g., nitro group) as reactive sites for enzyme inhibition .

Q. How can computational tools predict intermolecular interactions in crystal packing?

- Hirshfeld surfaces : Quantify close contacts (e.g., C–H···S, N–H···Cl) and π-stacking contributions .

- PIXEL method : Computes interaction energies (e.g., lp···π interactions between triazole and chlorophenyl groups) .

- Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attacks .

Methodological Tables

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.